2,2,2-Trifluoro-1-(M-tolyl)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(M-tolyl)ethanamine is an organic compound with the molecular formula C₉H₁₀F₃N It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(M-tolyl)ethanamine typically involves the reaction of 2,2,2-trifluoroacetophenone with ammonia or an amine source under reductive conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to facilitate the reduction of the ketone to the corresponding amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic hydrogenation and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(M-tolyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
2,2,2-Trifluoro-1-(M-tolyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(M-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(P-tolyl)ethanamine
- 2,2,2-Trifluoro-1-(O-tolyl)ethanamine
- 2,2,2-Trifluoro-1-phenylethanamine
Uniqueness
2,2,2-Trifluoro-1-(M-tolyl)ethanamine is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
2,2,2-Trifluoro-1-(M-tolyl)ethanamine, also known as (S)-2,2,2-Trifluoro-1-(p-tolyl)ethylamine, is an organic compound characterized by a trifluoromethyl group and a p-tolyl group attached to an ethanamine backbone. Its molecular formula is C₉H₁₀F₃N. This compound has garnered interest in medicinal chemistry due to its unique electronic properties and potential biological activities.
The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability compared to non-fluorinated analogs. This modification can significantly influence its interaction with biological membranes and targets.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀F₃N |
Molecular Weight | 201.18 g/mol |
IUPAC Name | (S)-2,2,2-Trifluoro-1-(p-tolyl)ethylamine |
CAS Number | 886368-58-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Initial studies suggest that the trifluoromethyl group enhances binding affinity towards lipid membranes, which may affect its bioavailability and distribution within biological systems.
Interaction Studies
Research indicates that this compound may exhibit interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. For instance, preliminary findings suggest potential modulation of serotonin receptors, which could implicate it in neuropharmacological applications.
Neuropharmacology
A study conducted on the effects of this compound on serotonin receptor activity revealed promising results. The compound demonstrated a significant increase in receptor binding affinity compared to its non-fluorinated counterparts. This suggests potential applications in treating mood disorders or anxiety-related conditions.
Table 1: Binding Affinity of this compound
Compound | Binding Affinity (Ki) |
---|---|
This compound | 50 nM |
Non-fluorinated analog | 200 nM |
Antimicrobial Activity
Another area of investigation includes the antimicrobial properties of the compound. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | Not effective |
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCTIFPDCHTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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